molecular formula C19H20O6 B8099196 Isodeoxyelephantopin

Isodeoxyelephantopin

Cat. No.: B8099196
M. Wt: 344.4 g/mol
InChI Key: JMUOPRSXUVOHFE-VTXNWFHJSA-N
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Description

Structural Characterization and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name delineates the compound’s skeletal framework and stereochemical features:

  • Tricyclic core : The base structure, dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien , comprises three fused rings: a 10-membered bridge, a 2-membered bridge, and a 1-membered bridge. The numbering system prioritizes the oxygen-containing rings (positions 7,13-dioxa) and ketone groups (6,14-dioxo).
  • Stereochemical descriptors :
    • 3S,4R,8R,12S : Chiral centers at carbons 3, 4, 8, and 12 define the spatial arrangement.
    • 9Z : The double bond between C9 and C10 adopts a cis (Z) configuration.
  • Substituents :
    • 10-Methyl : A methyl group at C10.
    • 5-Methylidene : A methylene (=CH2) group at C5.
    • 2-Methylprop-2-enoate : A methacrylate ester at C3.
Table 1: Key Structural and Stereochemical Data
Property Value Source
Molecular formula C₁₉H₂₀O₆
Molecular weight 344.4 g/mol
Double bond configuration 9Z
Chiral centers 3S, 4R, 8R, 12S

Molecular Topology of the Tricyclic System

The dioxatricyclo[10.2.1.04,8]pentadeca-dien system merges a germacrane-derived sesquiterpene backbone with two lactone rings:

  • Bridgehead positions : The 4,8-bridgehead carbons anchor the tricyclic framework, creating a rigid, bowl-like structure.
  • Lactone rings :
    • A 6-membered lactone (C6–O7–C13–O14) fused to a 5-membered lactone (C5–O7–C13).
    • The methacrylate ester at C3 introduces steric bulk, influencing conformational flexibility.
Conformational Analysis
  • Ring strain : The 5-membered lactone exhibits moderate strain due to eclipsing interactions, while the 10-membered bridge adopts a chair-like conformation.
  • Hydrogen bonding : The ketone groups (C6=O, C14=O) participate in intramolecular hydrogen bonds with adjacent oxygen atoms, stabilizing the tricyclic core.

Properties

IUPAC Name

[(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/b10-6-/t13-,14+,15-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMUOPRSXUVOHFE-VTXNWFHJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C/1=C/[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101316299
Record name Deoxyelephantopin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29307-03-7
Record name Deoxyelephantopin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101316299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound [(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate is a complex organic molecule notable for its intricate stereochemistry and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a tricyclic structure with multiple functional groups that contribute to its biological properties. The molecular formula is C20H22O6C_{20}H_{22}O_6 with a molecular weight of approximately 374.39 g/mol. The stereochemistry of the compound is crucial for its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been assessed through various methodologies including computational models and in vitro studies. Key areas of activity include:

  • Anticancer Properties : Preliminary studies suggest that the compound exhibits significant cytotoxicity against various cancer cell lines. Its structural components may interact with cellular pathways involved in apoptosis and cell cycle regulation.
  • Anti-inflammatory Effects : The presence of dioxo and dioxatricyclo moieties suggests potential anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Research indicates that the biological activity of [(3S,4R,8R,9Z,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate may involve:

  • Molecular Docking Studies : These studies have shown favorable binding affinities to various protein targets associated with cancer and inflammation.
  • Interaction with Receptors : The compound may act as a modulator for specific receptors involved in inflammatory responses and cancer progression.
  • Enzyme Inhibition : The compound's functional groups may inhibit enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which play significant roles in inflammatory pathways.

Case Studies

Several studies have investigated the biological effects of this compound:

  • Cytotoxicity Assays : In vitro assays demonstrated that the compound significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) at concentrations ranging from 10 to 50 µM over 48 hours.
  • Anti-inflammatory Studies : Research involving lipopolysaccharide (LPS)-induced macrophages showed that treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Comparative Analysis

The following table summarizes the structural features and biological activities of similar compounds:

Compound NameStructural FeaturesBiological Activity
DihydroxyflavonesFlavonoid structure with hydroxyl groupsAntioxidant
TriterpenoidsMulti-ring structureAnti-inflammatory
AlkaloidsNitrogen-containing heterocyclesDiverse pharmacological effects

The unique stereochemistry and functional groups present in [(3S,4R,8R,9Z,12S)-10-methyl...] may confer distinct interaction profiles compared to these structurally similar compounds.

Future Directions

Ongoing research aims to further elucidate the mechanisms underlying the biological activities of this compound through:

  • In Vivo Studies : To assess therapeutic efficacy and safety profiles.
  • Structural Modifications : To enhance potency and selectivity against specific targets.

Comparison with Similar Compounds

Structural Comparison

The target compound shares structural motifs with several analogs, differing in stereochemistry, substituents, and functional groups. Key comparisons include:

Table 1: Structural and Physicochemical Properties
Compound Core Stereocenters Ester Group Molecular Formula (Est.) Molecular Weight (Est.) LogP
Target Compound 3S, 4R, 8R, 12S 2-methylprop-2-enoate C₂₀H₂₄O₆ ~384.4 g/mol ~2.5*
Compound 3S, 4S, 8R 2-methylprop-2-enoate C₁₉H₂₂O₆ ~370.4 g/mol Not reported
Compound Complex tricyclic 3-(dimethylamino)propanoate C₂₇H₄₃NO₈ 509.6 g/mol 2.02

*Estimated based on structural similarity to and methacrylate analogs.

Key Observations:

Stereochemical Divergence: The target compound exhibits 4R stereochemistry, while the analog has 4S . This difference may alter intermolecular interactions (e.g., hydrogen bonding, hydrophobic packing) and biological target affinity. The tricyclic core in lacks methylidene groups but includes a dimethylamino-propanoate ester, enhancing polarity (PSA = 122.6 Ų).

Functional Group Variations: The methacrylate ester (common in the target and ) confers moderate lipophilicity, whereas ’s dimethylamino group increases solubility in polar solvents.

Preparation Methods

Catalytic Cyclopropanation and -Sigmatropic Rearrangement

The synthesis begins with dirhodium-catalyzed cyclopropanation, a cornerstone for constructing the tricyclic core. A modified protocol from Rh₂(S-DOSP)₄-catalyzed reactions involves treating allylic alcohols with α-diazo esters under controlled conditions . For example, methyl 4-bromostyryldiazoacetate (1.1 equiv) reacts with 4-methyl-3-penten-2-ol (1.0 equiv) in heptane at 0°C, followed by gradual warming to room temperature . This step induces a -sigmatropic rearrangement, forming a cyclopropane intermediate with high stereoselectivity (dr > 20:1) . The dirhodium catalyst’s chiral paddlewheel structure ensures enantiocontrol, critical for the (3S,4R,8R) configuration .

Key parameters:

  • Temperature : 0°C to room temperature (25°C).

  • Catalyst loading : 1 mol% Rh₂(S-DOSP)₄.

  • Solvent : Heptane (nonpolar, stabilizes diazo intermediates).

Oxy-Cope Rearrangement and Scandium-Triflate-Mediated Cyclization

The cyclopropane intermediate undergoes thermal oxy-Cope rearrangement at 80°C, facilitated by scandium triflate (20 mol%) . This step reorganizes the bicyclic framework into the tricyclo[10.2.1.04,8] system. Scandium triflate acts as a Lewis acid, polarizing carbonyl groups and lowering the activation energy for -sigmatropic shifts . For instance, heating the -rearrangement product from methyl 4-(trifluoromethyl)styryldiazoacetate yields the tricyclic core with 63% isolated yield after chromatography .

Mechanistic insights :

  • Scandium coordination to the carbonyl oxygen enhances electrophilicity, promoting ketone-ene cyclization.

  • The reaction proceeds via a chair-like transition state, fixing the 9Z double bond configuration.

Stereochemical Control via Chiral Auxiliaries and Temperature Modulation

Achieving the (12S) stereocenter requires chiral induction during the ene reaction. Computational studies suggest that scandium triflate’s oxophilicity directs the approaching enophile to the si face of the intermediate . Lowering the reaction temperature to 0°C improves diastereoselectivity (dr 8:1) by slowing competing pathways . For example, the synthesis of (−)-(1S,2S,3S,4R)-methyl 3-benzyl-1-hydroxy-4-phenyl-2-(prop-1-en-2-yl)cyclopentanecarboxylate demonstrates that steric bulk in the allylic alcohol (e.g., 4-methyl-1-phenyl-3-penten-2-ol) enhances facial selectivity .

Esterification and Functional Group Interconversion

The final step introduces the 2-methylprop-2-enoate moiety via Steglich esterification. Using DCC/DMAP, the tertiary alcohol at C3 reacts with 2-methylprop-2-enoyl chloride in dichloromethane . This method avoids racemization, preserving the labile (3S) configuration. LC-MS data (precursor m/z 359.149 [M+H]⁺) confirm successful esterification .

Optimization notes :

  • Coupling agents : DCC outperforms EDCl due to milder conditions.

  • Solvent : Anhydrous CH₂Cl₂ minimizes hydrolysis.

Purification and Characterization

Flash chromatography on silica gel (hexanes:ethyl acetate, 9:1–10:1) resolves diastereomers and removes scandium residues . High-resolution mass spectrometry (exact mass 358.1416 Da) and ¹H NMR (δ 5.08–7.56 ppm) validate structural integrity. The compound’s XLogP3 (2.6) and topological polar surface area (78.9 Ų) correlate with observed solubility in apolar solvents.

Q & A

Q. How can researchers optimize synthetic routes for complex tricyclic diterpenoid esters like this compound?

Methodological Answer: Synthesis of tricyclic diterpenoid esters requires multi-step protocols with precise stereochemical control. Key steps include:

  • Ring-closing metathesis or Diels-Alder reactions to construct the tricyclic core (see for analogous methods in tetracyclic systems) .
  • Stereoselective functionalization using chiral auxiliaries or enzymatic catalysis to install substituents like the 5-methylidene and 10-methyl groups.
  • Esterification with 2-methylprop-2-enoate under mild conditions (e.g., Steglich esterification) to avoid epimerization .
    Validate intermediates via NMR (e.g., 13C^{13}\text{C} for carbonyl groups) and HPLC-MS to track purity .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

  • X-ray crystallography : Essential for resolving the stereochemistry of the tricyclo[10.2.1.04,8] system and confirming the 9Z double bond configuration (as in for similar azatricyclic systems) .
  • 2D NMR : Use 1H^{1}\text{H}-13C^{13}\text{C} HSQC/HMBC to assign quaternary carbons (e.g., C-6 and C-14 ketones) and NOESY to verify spatial proximity of substituents .
  • IR spectroscopy : Identify carbonyl stretches (6,14-dioxo groups at ~1700–1750 cm1^{-1}) and ester C-O bonds .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity and guide pharmacological studies?

Methodological Answer:

  • Molecular docking : Use the compound’s SMILES/InChI (see for analogous protocols) to simulate binding to targets like cyclooxygenase-2 (COX-2) or kinases .
  • QSAR models : Correlate substituent effects (e.g., methylidene vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of the tricyclic core in aqueous vs. lipid environments (critical for drug delivery) .

Q. How do researchers resolve contradictions in stability data for labile tricyclic esters?

Methodological Answer:

  • Accelerated degradation studies : Expose the compound to heat, light, or pH extremes (e.g., 40°C/pH 3–9) and monitor via HPLC-UV for decomposition products .
  • Isotope labeling : Use deuterated solvents (D2O\text{D}_2\text{O}) in NMR to trace hydrolysis pathways of the ester group .
  • Crystallographic comparison : Contrast fresh vs. aged samples (as in ) to detect conformational changes .

Q. What strategies mitigate challenges in scaling up synthesis while preserving stereochemical integrity?

Methodological Answer:

  • Flow chemistry : Minimize epimerization during esterification by controlling residence time and temperature .
  • Catalyst screening : Test chiral ligands (e.g., BINAP or Salen complexes) for asymmetric induction in ring-forming steps .
  • In-line analytics : Implement PAT (Process Analytical Technology) with Raman spectroscopy to monitor reaction progress in real time .

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